molecular formula C19H22N2O5S B2834122 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-66-3

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2834122
CAS No.: 922009-66-3
M. Wt: 390.45
InChI Key: OKLDLBCTMDZNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, a high-purity reagent for research and development purposes. The compound is identified by CAS Number 922009-66-3 and has a molecular formula of C19H22N2O5S, corresponding to a molecular weight of 390.5 g/mol . Its structure features a tetrahydrobenzo[f][1,4]oxazepin-5-one scaffold linked via a sulfonamide group to a 4-isobutoxybenzene ring, a characteristic often found in pharmacologically active molecules targeting heterocyclic pathways . As a benzo[f][1,4]oxazepine derivative, this compound is of significant interest in medicinal chemistry and drug discovery for the synthesis and exploration of new therapeutic agents. Patents and scientific literature indicate that structurally related heterocyclic sulfonamide derivatives are investigated for their potential as antithrombotic agents and serine protease inhibitors, suggesting this compound is a valuable building block for biochemical probing and hit-to-lead optimization campaigns . Researchers can utilize this chemical as a key intermediate or a reference standard in developing novel bioactive molecules. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(2)12-26-15-4-6-16(7-5-15)27(23,24)21-14-3-8-18-17(11-14)19(22)20-9-10-25-18/h3-8,11,13,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLDLBCTMDZNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[f][1,4]oxazepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepin ring.

    Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via nucleophilic substitution reactions, where an appropriate isobutyl halide reacts with a nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazepin ring, potentially converting the ketone group to an alcohol.

    Substitution: The aromatic ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutoxy group might yield isobutyraldehyde or isobutyric acid, while reduction of the oxazepin ring could produce a hydroxyl derivative.

Scientific Research Applications

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazepin ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives and oxazepin-containing compounds.

    Sulfonamide analogs: Compounds with similar sulfonamide groups but different ring systems or substituents.

    Oxazepin analogs: Compounds with variations in the oxazepin ring or different substituents.

Uniqueness

The unique combination of the isobutoxy group, oxazepin ring, and benzenesulfonamide moiety in this compound distinguishes it from other similar molecules. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the benzoxazepine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent, as well as its antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.45 g/mol. Its structure features a sulfonamide group attached to a tetrahydrobenzo[f][1,4]oxazepine core.

Anti-Cancer Activity

Recent studies have shown that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has demonstrated:

  • Cytotoxicity : The compound was tested against solid tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), revealing varying degrees of cytotoxicity depending on concentration and exposure time .
  • Mechanism of Action : The compound appears to influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in tumor progression and inflammation .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Modulation : It has been observed that the compound can modulate cytokine levels in vitro, suggesting a role in reducing inflammation associated with various diseases .
  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways involved in inflammation, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

While the primary focus has been on its anti-cancer properties, some studies have also explored the antimicrobial efficacy of benzoxazepine derivatives:

  • Limited Antimicrobial Activity : The synthesized derivatives exhibited limited activity against certain bacterial strains. However, specific data regarding the effectiveness of 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide against microbial pathogens is still under investigation .

Case Studies and Research Findings

StudyFindings
Khadra et al. (2024)Demonstrated significant anti-cancer effects against MCF-7 and HCT-116 cell lines with modulation of IL-6 and TNF-α levels.
SciELO Study (2024)Highlighted anti-inflammatory properties through cytokine modulation; showed limited antimicrobial activity against selected strains.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can they be addressed methodologically?

  • Synthesis Challenges : Multi-step reactions require precise control of temperature, solvent choice, and inert atmospheres to avoid side reactions (e.g., oxidation of sensitive functional groups) .
  • Methodological Solutions :

  • Use chromatography (e.g., flash column) for intermediate purification .
  • Employ real-time monitoring via TLC or HPLC to track reaction progress .
  • Optimize protecting group strategies for the sulfonamide and oxazepin moieties .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the isobutoxy group (δ ~1.0 ppm for methyl protons) and sulfonamide NH (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., m/z ~450–460 based on analogs) .
  • X-ray Crystallography (if crystalline): Resolve the fused oxazepin-benzene ring system .

Q. What are the recommended storage conditions to maintain compound stability?

  • Stability Considerations :

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonamide group .
  • Avoid prolonged exposure to light due to potential photo-degradation of the aromatic system .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or enzymes)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinase active sites (e.g., RIP1 kinase analogs) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
  • QM/MM Calculations : Evaluate electronic interactions between the sulfonamide group and catalytic residues .

Q. What experimental strategies resolve contradictions in solubility or bioactivity data across studies?

  • Troubleshooting Approaches :

  • Solubility Testing : Compare results in DMSO vs. aqueous buffers (e.g., PBS) with varying pH .
  • Dose-Response Curves : Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Batch Analysis : Check for impurities (e.g., via HPLC-MS) that may skew biological results .

Q. How can reaction conditions be optimized to improve yield and selectivity in analogs?

  • Optimization Framework :

  • DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) .
  • Kinetic Analysis : Monitor intermediates via in-situ IR to identify rate-limiting steps .
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory or anticancer activity?

  • Mechanistic Probes :

  • Enzyme Inhibition Assays : Test IC₅₀ against COX-2 or HDACs using fluorogenic substrates .
  • Western Blotting : Measure downstream effects on apoptotic markers (e.g., caspase-3 cleavage) .
  • SAR Studies : Modify the isobutoxy group to assess its role in potency .

Key Research Gaps and Recommendations

  • Unresolved Challenges : Limited data on metabolic stability (e.g., CYP450 interactions) and in vivo pharmacokinetics .
  • Future Directions :
    • Develop radiolabeled analogs for biodistribution studies .
    • Explore co-crystallization with target proteins to guide structure-based optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.